

Spectroscopic Characterization of Fluorotrimethylsilane: A Technical Guide

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Compound of Interest		
Compound Name:	Fluorotrimethylsilane	
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Introduction: **Fluorotrimethylsilane** ((CH₃)₃SiF or TMSF) is a volatile organosilicon compound with significant applications in organic synthesis and materials science.[1] As a member of the fluorosilane family, its utility is often dictated by its purity and structural integrity.[2] A comprehensive understanding of its spectroscopic properties is therefore paramount for researchers, scientists, and professionals in drug development for quality control, reaction monitoring, and structural elucidation. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **fluorotrimethylsilane**, complete with experimental protocols and a workflow visualization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of **fluorotrimethylsilane**. High-resolution multi-NMR studies provide precise data on the chemical environment of the ¹H, ¹³C, ¹⁹F, and ²⁹Si nuclei.[1] The spectra can be complex due to coupling between these nuclei and the presence of various isotopologues.[1]

Quantitative NMR Data

The following data represents typical values obtained in a deuterated chloroform (CDCI₃) solvent, with chemical shifts referenced to tetramethylsilane (TMS) for ¹H, ¹³C, and ²⁹Si, and to CFCI₃ for ¹⁹F.



Nucleus	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]
¹ H	~0.2	Doublet	JH-F ≈ 7.5
13 C	~0.0	Doublet of Quartets	JC-F ≈ 16.0, ¹JC-H ≈ 120
¹⁹ F	~ -157	Decet	JF-H ≈ 7.5
²⁹ Si	~ +30	Doublet of Decets	JSi-F ≈ 170, JSi-H ≈ 7.0

Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and magnetic field strength. The ¹⁹F NMR spectrum, in particular, can show extensive complexity with dozens of signals when recorded at high fields due to the resolution of different isotopologues.[1]

Experimental Protocol: High-Resolution NMR Spectroscopy

This protocol outlines the steps for acquiring high-quality, multi-nuclear NMR spectra of fluorotrimethylsilane.[1]

- · Sample Preparation:
 - Due to the volatility of fluorotrimethylsilane (boiling point: 16 °C), all handling should be performed in a well-ventilated fume hood or using a vacuum line.[3]
 - Prepare a dilute solution (e.g., ~1 wt%) of **fluorotrimethylsilane** in a deuterated solvent such as chloroform-d (CDCl₃).[1]
 - Transfer the solution to a high-quality NMR tube, such as a Pyrex J. Young tube, which allows for a flame-sealable, airtight closure.[1]
- Instrument Setup:



- Use a high-field NMR spectrometer (e.g., 600 MHz or higher) to achieve better signal dispersion and resolution, which is crucial for observing weak signals and complex coupling patterns.[1]
- Tune and match the probe for each nucleus to be observed (¹H, ¹³C, ¹⁹F, ²⁹Si). For less sensitive nuclei like ²⁹Si, polarization transfer techniques can be employed to enhance signal intensity.[4]

Data Acquisition:

- Acquire spectra at a constant, controlled temperature (e.g., 298 K).
- For ¹H and ¹³C spectra, reference the chemical shifts to the internal TMS standard (0 ppm) or the residual solvent signal.
- For ¹⁹F spectra, reference externally or internally to a standard such as CFCI₃ (0 ppm).
- For ²⁹Si spectra, reference to external TMS (0 ppm). The broad signal from the glass NMR tube and probe, typically around -110 ppm, should be noted and can be suppressed if necessary.[5]
- Acquire spectra with and without proton decoupling to aid in the assignment of multiplicities.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and vibrational modes within the **fluorotrimethylsilane** molecule. The key vibrational frequencies correspond to the stretching and bending of its chemical bonds.

Quantitative IR Data

The following table summarizes the principal absorption bands for **fluorotrimethylsilane**.



Wavenumber (cm ⁻¹)	Vibration Type	Intensity
2970 - 2850	C-H stretch (from CH₃ groups)	Strong
1410	C-H bend (asymmetric)	Medium
1260	Si-CH₃ symmetric deformation (umbrella)	Strong, Sharp
850	Si-C stretch / CH₃ rock	Strong
760	Si-F stretch	Strong

Experimental Protocol: IR Spectroscopy of a Volatile Liquid

This protocol is suitable for obtaining the IR spectrum of a low-boiling-point liquid like **fluorotrimethylsilane**.

- Sample Preparation:
 - This procedure should be performed rapidly in a fume hood to minimize evaporation and inhalation exposure.
 - Obtain two polished salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.[6] Ensure the plates are clean and dry.
 - Using a pipette, place one to two drops of neat (undiluted) fluorotrimethylsilane onto the center of one salt plate.[7]
 - Immediately place the second salt plate on top to create a thin liquid film sandwiched between the plates.[8]
- Data Acquisition:
 - Quickly place the salt plate "sandwich" into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment first.



- Acquire the sample spectrum over the typical mid-IR range (e.g., 4000 to 600 cm⁻¹).[9]
- The resulting spectrum will show transmittance or absorbance as a function of wavenumber.
- Cleanup:
 - After analysis, carefully separate the salt plates in a fume hood.
 - Clean the plates by rinsing with a dry solvent (e.g., acetone) and gently wiping with a soft tissue.
 - Return the clean, dry plates to a desiccator for storage.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **fluorotrimethylsilane**, aiding in its identification and structural confirmation.

Mass Spectrometry Data

The following data was obtained via electron ionization (EI) mass spectrometry.[10]

m/z	lon	Relative Intensity
92	[(CH₃)₃SiF]+ (M+)	Low
77	[(CH₃)₂SiF]+	High
73	[(CH₃)₃Si]+	Very High (Base Peak)
45	[CH ₃ SiH ₂] ⁺	Medium

Experimental Protocol: Electron Ionization Mass Spectrometry

This protocol describes a general method for the MS analysis of a volatile compound.

Sample Introduction:



 Introduce a small amount of gaseous or highly volatile liquid fluorotrimethylsilane directly into the ion source of the mass spectrometer. This can be done via a heated inlet system or a gas chromatography (GC) column.

Ionization:

 Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV) in the ion source. This process, known as electron ionization (EI), will form a molecular ion (M+) and various fragment ions.

Mass Analysis:

- Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The analyzer separates the ions based on their mass-to-charge ratio (m/z).

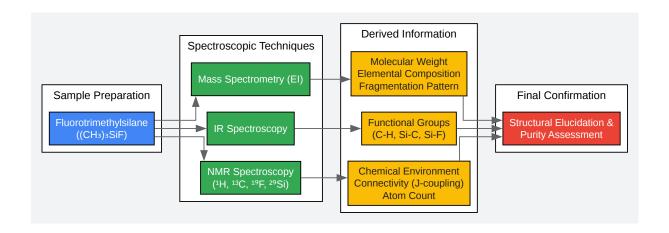
Detection:

- An electron multiplier or similar detector records the abundance of each ion.
- The output is a mass spectrum, which is a plot of relative ion intensity versus m/z. The
 most abundant ion is assigned a relative intensity of 100% and is known as the base peak.

Spectroscopic Analysis Workflow

The characterization of **fluorotrimethylsilane** involves a logical workflow where each spectroscopic technique provides complementary information to build a complete structural picture.





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